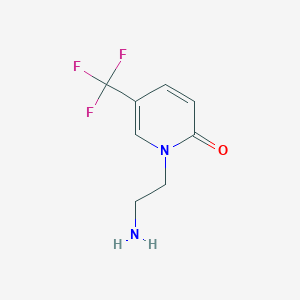
1-(2-Aminoéthyl)-5-(trifluorométhyl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
- Heterocyclic Scaffold : It belongs to the pyridine family, characterized by a six-membered ring containing nitrogen (N) and carbon © atoms. Pyridines are prevalent in natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthetic route for this compound involves the remodeling of 3-formyl (aza)indoles/benzofurans. Through ring cleavage, it selectively introduces 2-alkyl/aryl 3-electron-withdrawing groups (such as esters, sulfones, and phosphonates) at the 5-aminoaryl position of the pyridine scaffold. This methodology has been successfully applied to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .
Applications De Recherche Scientifique
Chimie agricole
Ce composé pourrait être étudié pour son utilisation en chimie agricole, éventuellement comme composant dans la synthèse de nouveaux pesticides ou herbicides, contribuant au développement d’agrochimiques plus efficaces et respectueux de l’environnement.
Chacun de ces domaines présente un ensemble unique de défis et d’opportunités pour l’exploration scientifique et l’innovation. Les applications mentionnées sont basées sur la structure chimique et les propriétés du composé, qui suggèrent une large gamme d’utilisations potentielles dans divers domaines de la recherche et de l’industrie. Bien que la recherche web actuelle n’ait pas permis de trouver d’études spécifiques sur ce composé, les applications discutées sont extrapolées des rôles connus de composés similaires dans ces domaines .
Mécanisme D'action
Target of action
The compound contains an aminoethyl group, which is a common structural motif in many bioactive compounds. It may interact with various biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .
Mode of action
The mode of action would depend on the specific biological target. The trifluoromethyl group could potentially increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of fluorinated pharmaceuticals, suggesting potential involvement in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and its targets, thus reducing its efficacy .
Analyse Biochimique
Biochemical Properties
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For example, it may increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Transport and Distribution
The transport and distribution of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDHGBOSZWUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

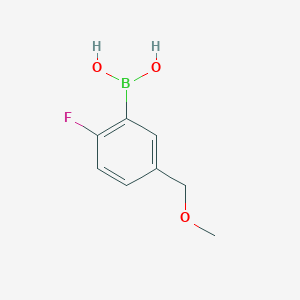

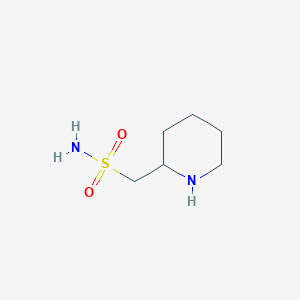
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
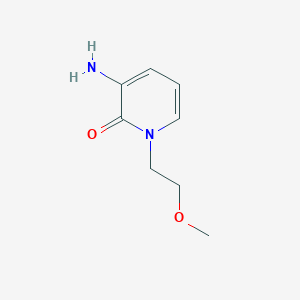
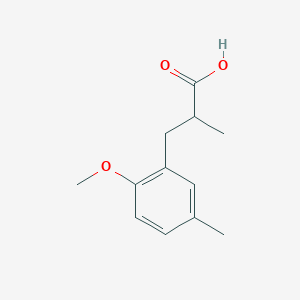
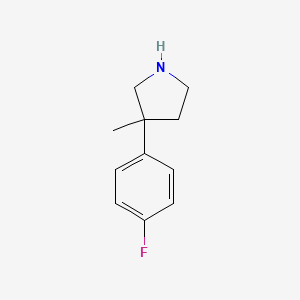
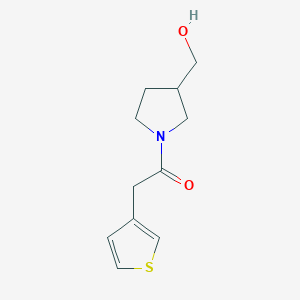
![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
